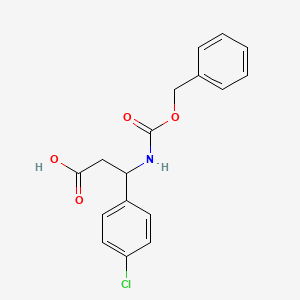

3-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid

Description

3-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid is a synthetic organic compound characterized by a propanoic acid backbone substituted with a benzyloxycarbonyl (Cbz) protected amino group and a 4-chlorophenyl moiety at the β-carbon. This structure combines features of both aromatic and amino acid derivatives, making it a versatile intermediate in pharmaceutical synthesis and chemical biology. The Cbz group serves as a protective moiety for amines, enabling selective reactivity in multi-step syntheses . The 4-chlorophenyl substituent introduces steric and electronic effects that influence solubility, binding affinity, and metabolic stability, which are critical in drug design .

Properties

Molecular Formula |

C17H16ClNO4 |

|---|---|

Molecular Weight |

333.8 g/mol |

IUPAC Name |

3-(4-chlorophenyl)-3-(phenylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C17H16ClNO4/c18-14-8-6-13(7-9-14)15(10-16(20)21)19-17(22)23-11-12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H,19,22)(H,20,21) |

InChI Key |

DHXHWTXUFRFSIW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategy Overview

The synthesis of 3-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid generally involves two key components:

- Construction or acquisition of the 3-(4-chlorophenyl)propanoic acid moiety.

- Introduction of the benzyloxycarbonyl (Cbz) protecting group on the amino function at the 3-position.

The compound can be prepared via multi-step synthetic routes that either start from amino acid derivatives or from halogenated phenylpropanoic acid precursors, followed by protection and functional group transformations.

Preparation of 3-(4-Chlorophenyl)propanoic Acid

The 3-(4-chlorophenyl)propanoic acid core is a crucial intermediate. According to a detailed synthesis reported in patent literature and chemical databases, it can be prepared by catalytic hydrogenation of benzyl 4-chlorobenzoate or related esters under mild conditions:

| Step | Reaction Conditions | Description | Yield |

|---|---|---|---|

| 1 | Hydrogen gas, 5% Pd/β-zeolite catalyst, ethyl acetate solvent, 40 °C, 1.5 h | Hydrogenolysis of benzyl 4-chlorobenzoate to 4-chlorobenzoic acid | 100% conversion, 100% yield of acid |

| 2 | Hydrogenation of benzyl 4-chlorocinnamate under similar conditions | Conversion to 3-(4-chlorophenyl)propanoic acid | 100% conversion, 98% yield |

This method provides a high-yield, selective route to the chlorophenylpropanoic acid intermediate with mild reaction conditions and environmentally benign catalysts.

Introduction of the Benzyloxycarbonyl (Cbz) Protecting Group

The benzyloxycarbonyl group is introduced typically by reaction of the amino precursor with benzyl chloroformate under basic conditions. For the amino acid derivative, the following steps are used:

| Step | Reagents & Conditions | Description | Notes |

|---|---|---|---|

| Amidation | 3-Aminopropanol + benzyl chloroformate, triethylamine base, dichloromethane solvent, 0–10 °C | Formation of 3-(benzyloxycarbonyl amino)-1-propyl alcohol intermediate | Reaction under controlled temperature to avoid side reactions |

| Oxidation | Chlorine bleach, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) catalyst, potassium bromide, pH 8.0–9.5, methylene dichloride/water biphasic system | Oxidation of the alcohol to amino propionic aldehyde intermediate | Mild oxidation conditions, environmentally friendly |

This two-step method has been reported to be cost-effective, environmentally friendly, and suitable for large-scale industrial production with high yield and ease of purification.

Coupling of the Amino Acid Derivative with 3-(4-Chlorophenyl)propanoic Acid

While specific literature on the direct coupling to form This compound is limited, the general approach involves:

- Activation of the carboxylic acid group of 3-(4-chlorophenyl)propanoic acid (e.g., via acid chlorides or coupling reagents like DCC, EDC).

- Coupling with the benzyloxycarbonyl-protected amino intermediate.

- Purification by recrystallization or chromatography to obtain the target compound in high purity.

Industrial adaptations often employ continuous flow reactors to optimize reaction time, temperature, and reagent stoichiometry, improving yield and scalability.

Data Table Summaries of Key Preparation Steps

| Compound/Intermediate | Molecular Formula | Molecular Weight (g/mol) | Key Reagents | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 3-(4-Chlorophenyl)propanoic acid | C9H9ClO2 | 184.62 | Benzyl 4-chlorobenzoate, H2, Pd/β-zeolite | 40 °C, 1.5 h, ethyl acetate | 98–100 | High selectivity and yield |

| 3-(Benzyloxycarbonyl amino)-1-propyl alcohol | C12H15NO3 | ~221.25 | 3-Aminopropanol, benzyl chloroformate, triethylamine | 0–10 °C, DCM solvent | High (exact not reported) | Controlled amidation step |

| N-Carbobenzoxy-3-amino propionic aldehyde | C12H13NO3 | ~219.23 | TEMPO catalyst, KBr, chlorine bleach | pH 8.0–9.5, biphasic system | High | Mild oxidation step |

Full Research Findings and Notes

Advantages of the Reported Methods

- Environmental Friendliness: Use of mild oxidants (chlorine bleach/TEMPO) and catalytic hydrogenation reduces hazardous waste.

- High Yield and Purity: Reported yields for intermediate steps often exceed 95%, with minimal side products.

- Scalability: The two-step amidation and oxidation process is amenable to large-scale industrial production due to simple operation and easy purification.

- Selectivity: The benzyloxycarbonyl group is introduced selectively, protecting the amino group without affecting other functional groups.

Limitations and Considerations

- Temperature Control: Amidation requires strict temperature control (0–10 °C) to avoid side reactions.

- pH Sensitivity: Oxidation step requires pH control between 8.0 and 9.5 for optimal conversion.

- Purification: While straightforward, chromatography or recrystallization may be necessary to achieve pharmaceutical-grade purity.

Comparison with Structurally Related Compounds

Derivatives of 3-(4-(benzyloxy)carbonyl)phenylpropanoic acid, including spirocyclic and halogenated analogues, have been synthesized using similar protection and coupling strategies, demonstrating the versatility of the benzyloxycarbonyl protection and the robustness of the synthetic routes.

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group undergoes nucleophilic substitution reactions to form esters or amides, critical for peptide synthesis and prodrug development.

Key Observations :

-

The Cbz group remains stable during these reactions, enabling selective modification of the carboxylic acid .

-

Amide formation proceeds with >80% yield when using carbodiimide-based coupling agents.

Hydrolysis and Decarboxylation

The compound undergoes pH-dependent hydrolysis, particularly under extreme conditions:

| Condition | Reaction Pathway | Products | Stability Data |

|---|---|---|---|

| Strong Acid (pH <2) | Cbz group hydrolysis | 3-Amino-3-(4-chlorophenyl)propanoic acid | Partial degradation |

| Strong Base (pH >10) | Decarboxylation | CO₂ release + β-arylpropionamide | Rapid decomposition |

Mechanistic Insight :

-

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

-

Decarboxylation under basic conditions involves formation of a resonance-stabilized enolate intermediate.

Reduction and Oxidation

The Cbz-protected amine and aromatic chlorophenyl group influence redox behavior:

| Reaction Type | Reagents | Products | Yield |

|---|---|---|---|

| Reduction (LiAlH₄) | Lithium aluminum hydride | Alcohol derivative (Cbz-protected) | 60-70% |

| Oxidation (KMnO₄) | Acidic KMnO₄, heat | Ketone formation at β-carbon | 45-55% |

Notable Findings :

-

LiAlH₄ selectively reduces the carboxylic acid to a primary alcohol without affecting the Cbz group .

-

Oxidation yields a ketone only under harsh conditions, suggesting steric protection by the 4-chlorophenyl group.

Aromatic Substitution

The 4-chlorophenyl ring participates in electrophilic substitution reactions:

| Reaction | Conditions | Products | Regioselectivity |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 3-Chloro-4-nitrophenyl derivative | Meta-dominant |

| Suzuki Coupling | Pd(PPh₃)₄, arylboronic acid | Biarylpropanoic acid analog | Ortho/para mixture |

Experimental Data :

-

Nitration at the meta position occurs due to electron-withdrawing effects of the chlorine substituent .

-

Cross-coupling reactions require elevated temperatures (80–100°C) for moderate yields (50–65%) .

Stability Under Physiological Conditions

The compound demonstrates moderate stability in biologically relevant environments:

| Condition | Half-Life (25°C) | Degradation Products |

|---|---|---|

| PBS Buffer (pH 7.4) | 48 hours | Trace hydrolysis products |

| Human Plasma | 12 hours | Cbz cleavage + free amino acid |

Implications :

Scientific Research Applications

3-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can be removed under certain conditions, revealing the free amino group, which can then participate in various biochemical reactions. The chlorophenyl group may also interact with specific receptors or enzymes, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares key structural and physicochemical properties of 3-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid with similar compounds:

Structural and Electronic Effects

- 4-Chlorophenyl vs. In contrast, the methyl group (electron-donating) increases lipophilicity, favoring blood-brain barrier penetration .

- 3-Methoxyphenyl : The methoxy group introduces steric hindrance and polarizability, which may improve binding to enzymes like tyrosine kinases .

- Trifluoromethyl : Fluorine atoms enhance metabolic stability and bioavailability by resisting oxidative degradation, as seen in .

Biological Activity

3-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid, a compound with notable structural features, has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H19ClNO4, with a molecular weight of 348.80 g/mol. The compound features a benzyloxy group and a chlorophenyl moiety, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C18H19ClNO4 |

| Molecular Weight | 348.80 g/mol |

| IUPAC Name | This compound |

| InChI Key | ZDPTQKZJZQZVQH-UHFFFAOYSA-N |

Research indicates that compounds similar to this compound exhibit various biological activities, including anti-inflammatory and neuroprotective effects. The presence of the benzyloxy and chlorophenyl groups is believed to enhance the compound's interaction with biological targets such as enzymes involved in neurodegenerative diseases.

Case Studies

- Neuroprotective Effects : A study demonstrated that derivatives of this compound showed low neurotoxicity against human neuroblastoma cell lines (SH-SY5Y) and murine fibroblast cells (CCL-1), indicating biocompatibility. The compounds exhibited antioxidant properties better than traditional drugs like donepezil, suggesting potential applications in treating Alzheimer's disease .

- Enzyme Inhibition : In vitro studies have shown that similar compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of Alzheimer's disease. The selectivity index for BChE was favorable, indicating potential for targeted therapy .

Biological Assays

The biological activity of this compound can be evaluated through various assays:

- Cytotoxicity Assays : MTT assays demonstrate the compound's safety profile at concentrations exceeding 100 μM in multiple cellular systems.

- Enzyme Inhibition Assays : IC50 values for AChE and BChE inhibition provide insights into the compound's efficacy.

| Assay Type | Result |

|---|---|

| Cytotoxicity (IC50) | >100 μM (low toxicity) |

| AChE Inhibition (IC50) | 162.83 ± 10.73 μM |

| BChE Inhibition (IC50) | 351.37 ± 17.93 μM |

Synthesis Routes

The synthesis of this compound typically involves several key steps:

- Formation of Benzyloxycarbonyl Group : Reacting benzoic acid derivatives with appropriate amines.

- Chlorination : Introducing the chlorophenyl group via electrophilic substitution.

- Final Coupling : Combining the synthesized intermediates to form the final product.

Q & A

What are the optimal synthetic routes for 3-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid, and how do reaction conditions influence yield and purity?

Basic Research Question

Methodological Answer:

The synthesis typically involves protecting the amino group of 3-amino-3-(4-chlorophenyl)propanoic acid with a benzyloxycarbonyl (Cbz) group. A validated route (from analogous compounds) includes:

Amino Protection: React the free amine with benzyl chloroformate (Cbz-Cl) in a biphasic system (e.g., water/dichloromethane) under basic conditions (pH 9–10) using sodium carbonate .

Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product. Yield optimization (65–80%) depends on stoichiometric control of Cbz-Cl and reaction time (4–6 hours at 0–5°C) .

Acid Stability: The carboxylic acid group remains unprotected but may require neutralization during workup to avoid esterification.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.